
3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Cloro-6-metoxi-4-oxoquinolin-1(4H)-il)propanonitrilo es un compuesto orgánico sintético que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto presenta un núcleo de quinolina con un sustituyente cloro y metoxi, junto con un grupo propanonitrilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(7-Cloro-6-metoxi-4-oxoquinolin-1(4H)-il)propanonitrilo generalmente implica los siguientes pasos:
Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar mediante varios métodos como la síntesis de Skraup, la reacción de Doebner-Miller o la síntesis de Friedländer.
Introducción de Sustituyentes: Los grupos cloro y metoxi se introducen mediante reacciones de sustitución aromática electrofílica.
Unión del Grupo Propanonitrilo: El grupo propanonitrilo se puede unir mediante sustitución nucleofílica u otras reacciones adecuadas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxi, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo nitrilo, convirtiéndolo en una amina.
Sustitución: El grupo cloro se puede sustituir por varios nucleófilos, lo que lleva a una amplia gama de derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) con un catalizador.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones básicas o neutras.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Varios derivados sustituidos de quinolina.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial como agente terapéutico.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(7-Cloro-6-metoxi-4-oxoquinolin-1(4H)-il)propanonitrilo dependería de su diana biológica específica. En general, los derivados de la quinolina pueden interactuar con varias enzimas y receptores, afectando los procesos celulares. Los grupos cloro y metoxi pueden mejorar la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
Cloroquina: Un fármaco antimalárico con un núcleo de quinolina similar.
Quinolina: El compuesto padre de la familia de las quinolinas.
Quinacrina: Otro derivado de la quinolina con propiedades antimaláricas y anticancerígenas.
Singularidad
3-(7-Cloro-6-metoxi-4-oxoquinolin-1(4H)-il)propanonitrilo es único debido a sus sustituyentes y grupos funcionales específicos, que pueden conferir actividades biológicas y reactividad química distintas en comparación con otros derivados de quinolina.
Propiedades
Fórmula molecular |
C13H11ClN2O2 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
3-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-13-7-9-11(8-10(13)14)16(5-2-4-15)6-3-12(9)17/h3,6-8H,2,5H2,1H3 |
Clave InChI |
BKFVWKQGQJGIMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C=CN2CCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


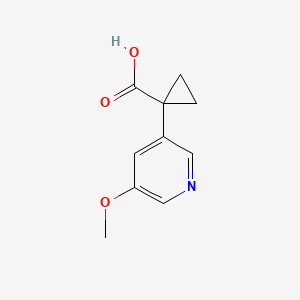

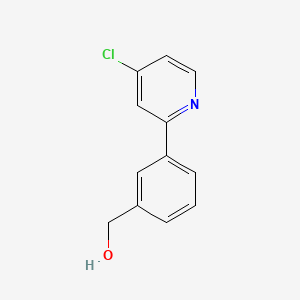
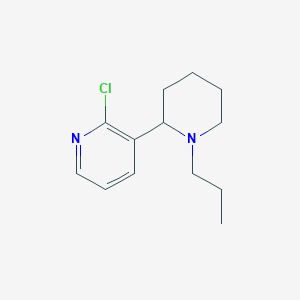
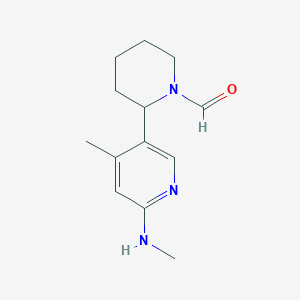
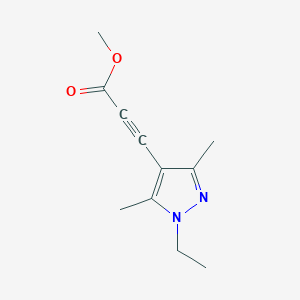
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
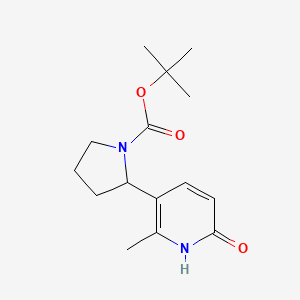

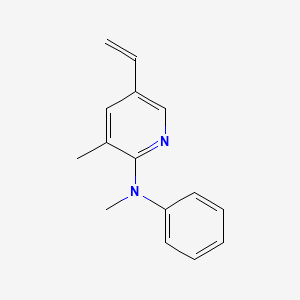

![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)

